tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate, also known as tert-butyl ((3R,4R)-4-aminooxan-3-yl)carbamate, is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino oxolane structure. The compound is classified under carbamates, which are esters or salts of carbamic acid.
Carbamates are a class of compounds derived from carbamic acid and are widely used in pharmaceuticals due to their biological activity. This particular compound falls under the category of amino carbamates, which often exhibit pharmacological properties.
The synthesis of tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate can be achieved through several methods, typically involving the reaction of tert-butyl carbamate with an appropriate amine derivative.
The molecular structure of tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate can be represented as follows:
tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate can participate in various chemical reactions typical for carbamates:
These reactions often require specific conditions such as temperature control and monitoring of pH levels to ensure optimal yields .
The mechanism of action for tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate primarily involves its interaction with biological targets through the amino group, which can form hydrogen bonds or ionic interactions with enzymes or receptors.
tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate has several scientific applications:
The (3R,4R) stereochemistry of this aminomethyloxolane derivative confers distinct advantages in drug discovery:
Conformational Rigidity & Target Complementarity: The cis-configured tetrahydrofuran ring adopts a puckered conformation, positioning the aminomethyl substituent equatorially to minimize steric strain. This geometry enhances binding affinity for enzymes and receptors with deep, chiral binding pockets, particularly in infectious disease and oncology targets [8]. Computational studies confirm high gastrointestinal absorption (87%) despite low blood-brain barrier permeation (log BB = -1.2), making it suitable for peripherally acting therapeutics [4].
Stereochemical Influence on Pharmacokinetics: Comparative analyses with (3S,4S) and racemic analogs reveal significant differences in solubility and metabolic stability. The (3R,4R) isomer displays aqueous solubility of 22.7 mg/mL [4], substantially higher than its stereoisomers (e.g., 13.6 mg/mL for the (3S,4R) variant [6]), attributed to optimized crystal packing and hydration energy. This property mitigates precipitation risks in biological assays.
Table 1: Physicochemical Properties of Stereoisomeric Aminotetrahydrofuran Carbamates
Configuration | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Calculated log P |
---|---|---|---|---|
(3R,4R) | C₁₀H₂₀N₂O₃ | 216.28 | 22.7 | 0.58 |
(3S,4S) | C₉H₁₈N₂O₃ | 202.25 | 15.4 | 0.51 |
(3S,4R) | C₉H₁₈N₂O₃ | 202.25 | 13.6 | 0.49 |
Data compiled from [4] [6] [7]
The Boc group in this compound serves multiple strategic roles in synthetic chemistry:
Orthogonal Deprotection: The Boc carbamate remains stable under neutral and basic conditions but undergoes rapid acidolysis (e.g., trifluoroacetic acid) to liberate the primary amine without disturbing the oxolane ring. This selectivity enables sequential deprotection in multi-step syntheses of complex molecules . Kinetic studies show >95% deprotection within 30 minutes at 0°C using 20% TFA/DCM, minimizing epimerization risks at the chiral centers [7].
Steric Shielding & Crystallinity Enhancement: The bulky tert-butyl group reduces intermolecular aggregation via steric hindrance, improving solubility in organic solvents during coupling reactions. Simultaneously, it promotes crystallization by enforcing planar conformations in the carbamate moiety, facilitating purification of intermediates [5]. X-ray diffraction of related Boc-protected aminofurans confirms well-ordered crystal lattices with density <1.2 g/cm³ [4].
Reaction Versatility: Beyond protection, the Boc carbamate participates in directed metalation for C-H functionalization at the oxolane ring. Lithiation at C5 occurs regioselectively when using sec-butyllithium/TMEDA, enabling side-chain diversification while preserving stereochemistry [7]. Additionally, it undergoes transesterification with phenols under Lewis acid catalysis to generate aryl carbamates – valuable isocyanate surrogates .
Table 2: Synthetic Applications of Boc-Protected (3R,4R)-4-Aminomethyloxolane
Reaction Type | Conditions | Key Applications | Yield Range |
---|---|---|---|
Acidic Deprotection | TFA/DCM (20-50%), 0-25°C, 0.5-2h | Amine liberation for peptide coupling | 85-98% |
Enzymatic Resolution | Lipase B, vinyl acetate, 37°C | Kinetic separation of (3R,4R) from racemates | 40-60% |
Transesterification | Sc(OTf)₃, phenol, 80°C | Polyurethane precursors | 70-75% |
Nucleophilic Substitution | K₂CO₃, alkyl halides, DMF, 60°C | N-alkylated derivatives | 65-90% |
Despite its potential, this compound presents several underexplored areas:
Scalable Asymmetric Synthesis: Current routes rely on resolution of racemates or chiral pool derivatization, limiting efficiency. The enantiomeric excess rarely exceeds 97% [6], and yields drop below 40% in multi-gram preparations [8]. Catalytic asymmetric hydrogenation of dihydrofuran precursors using chiral Ir(III) complexes represents an untapped approach to improve atom economy.
Underutilized in Targeted Therapeutics: While incorporated into kinase inhibitors and antibiotics, its application in emerging therapeutic areas remains sparse. Molecular modeling suggests compatibility with SARS-CoV-2 main protease substrate envelope, yet no antiviral studies exist [4]. Similarly, unexplored is its use in radiopharmaceuticals where the amine could serve as a [⁶⁸Ga] chelation site.
Supply Chain Limitations: Commercial availability is restricted to small-scale vendors (e.g., 5g max [8]), with lead times exceeding 18 months for bulk quantities [5]. Prices remain prohibitively high ($1,585/g [8]), discouraging exploratory research. Development of continuous flow processes could alleviate these constraints.
Table 3: Critical Research Directions for (3R,4R)-Aminomethyloxolane Derivatives
Research Gap | Innovation Opportunity | Expected Impact |
---|---|---|
Low-yielding resolution | Biocatalytic dynamic kinetic resolution | >80% yield, >99% ee |
Limited derivatization at C4 | Directed C-H amination via ruthenium catalysis | Access to diamino scaffolds |
No industrial-scale production | Continuous hydrogenation with membrane separation | 50% cost reduction, kg-scale supply |
Unvalidated biological targets | Phenotypic screening in rare diseases | Novel mechanism-of-action discovery |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0